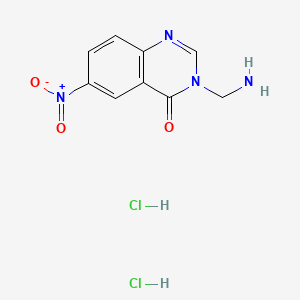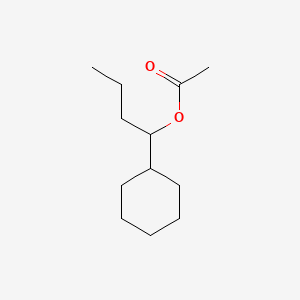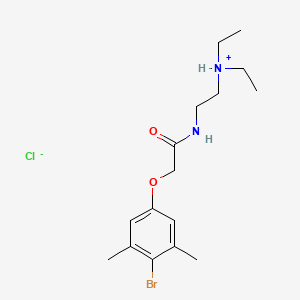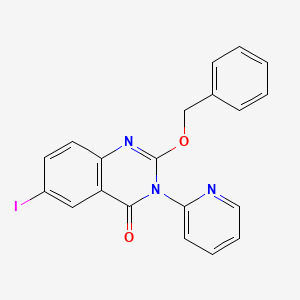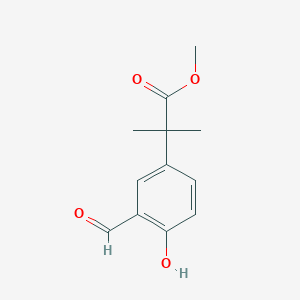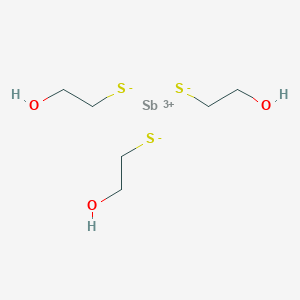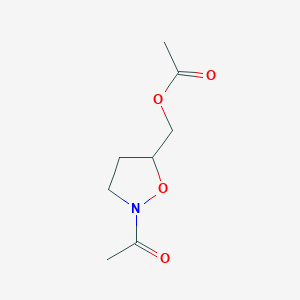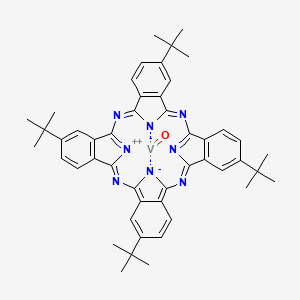
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- is a coordination compound of antimony. This compound is characterized by the presence of three 2-mercaptoethanolato ligands coordinated to an antimony center.
Méthodes De Préparation
The synthesis of antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- typically involves the reaction of antimony trichloride with 2-mercaptoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
SbCl3+3HSCH2CH2OH→Sb(SCH2CH2O)3+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) species.
Substitution: The mercaptoethanolato ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other antimony-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as leishmaniasis and certain types of cancer.
Industry: Utilized in materials science for the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, affecting their function. This interaction can lead to the inhibition of enzymes and other proteins, contributing to its biological activities. The molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis in cancer cells has been noted .
Comparaison Avec Des Composés Similaires
Similar compounds to antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- include other antimony coordination complexes such as:
- Antimony tris(2-hydroxyethylmercaptide)
- Sodium stibogluconate
- Potassium antimonyltartrate
These compounds share some chemical properties but differ in their specific ligands and biological activities. Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- is unique due to its specific ligand coordination, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
70969-69-6 |
|---|---|
Formule moléculaire |
C6H15O3S3Sb |
Poids moléculaire |
353.1 g/mol |
Nom IUPAC |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
Clé InChI |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
SMILES canonique |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



